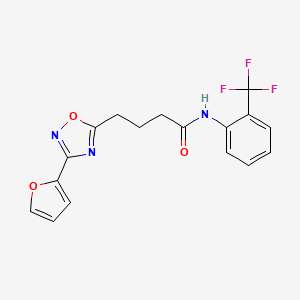![molecular formula C23H24N2O4S B7689285 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)
3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DMSB, is a small molecule that has been studied extensively for its biochemical and physiological effects. In
作用机制
The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and pathways involved in cancer cell growth and neuroprotection. 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and the regulation of oxidative stress. 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has also been shown to have anti-inflammatory effects, with studies showing that it can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide. One area of interest is the development of more potent analogs of 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide that can be used as potential drug candidates for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide and its effects on various pathways and enzymes. Finally, the development of new methods for the synthesis and purification of 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide could lead to more efficient and cost-effective production of this compound.
合成方法
The synthesis of 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with pyridine-4-carboxaldehyde to form the corresponding benzaldehyde. This intermediate is then reacted with dimethylsulfamoyl chloride to form 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide. The purity of the compound is then verified using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has also been studied for its neuroprotective effects, with studies showing that it can protect neurons from damage caused by oxidative stress. Additionally, 3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-benzhydryl-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-25(2)30(27,28)21-16-19(14-15-20(21)29-3)23(26)24-22(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16,22H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIKOEADFANQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

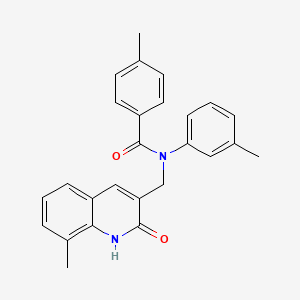


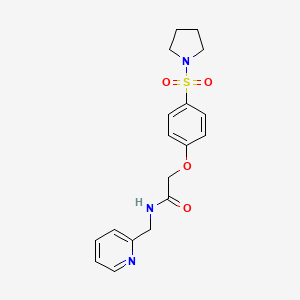

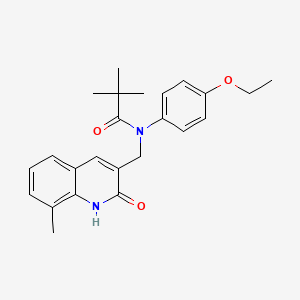

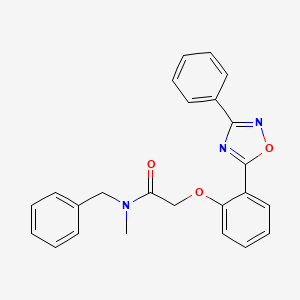
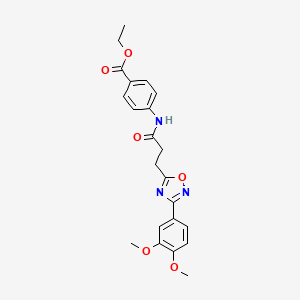

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)


